molecular formula C4H8N2OS B1271208 3-amino-N-methyl-3-thioxopropanamide CAS No. 59749-86-9

3-amino-N-methyl-3-thioxopropanamide

Cat. No. B1271208
CAS RN: 59749-86-9
M. Wt: 132.19 g/mol
InChI Key: SOZFVJHGLHOJIM-UHFFFAOYSA-N
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Description

The compound 3-amino-N-methyl-3-thioxopropanamide is a thioxo-amide derivative, which is a class of compounds characterized by the presence of a sulfur atom in the amide group. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The research on such compounds has led to the synthesis of various analogs with diverse structural features and biological activities.

Synthesis Analysis

The synthesis of thioxo-amide derivatives is typically achieved through the reaction of appropriate amines with isothiocyanates or by modifying existing amide compounds to introduce the sulfur atom. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, a related compound, involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, the synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents is accomplished from 4-amino-3,5-dimethylisoxazole in five steps . These methods highlight the versatility of synthetic approaches in the generation of thioxo-amide derivatives.

Molecular Structure Analysis

The molecular structure of thioxo-amide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was determined by these methods, revealing an anti-disposition of the thioamide–N–H atoms and an intramolecular N–H⋯N hydrogen bond . The molecular conformation and packing in the solid state are also characterized, providing insights into the intermolecular interactions that govern the assembly of these molecules.

Chemical Reactions Analysis

Thioxo-amide derivatives can participate in various chemical reactions, often leading to the formation of complex structures with interesting properties. An unusual Michael reaction involving 3-amino-N-phenyl-3-thioxopropanamide resulted in a mixture of products, demonstrating the reactivity of the thioxo-amide moiety under basic conditions . Additionally, the prepared 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides can undergo regioselective alkylation at the sulfur atom, showcasing the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxo-amide derivatives are influenced by their molecular structure. The presence of the thioamide group can affect the compound's stability, solubility, and reactivity. The intramolecular hydrogen bonding observed in some thioxo-amides can lead to increased stability and influence the compound's melting point and solubility . The reactivity of these compounds towards nucleophiles and electrophiles, as well as their ability to form hydrogen bonds, can be exploited in the design of new materials and drugs.

Scientific Research Applications

Application 1: Synthesis of Pyrido[3,2-f][1,4]thiazepines

  • Summary of Application: 3-amino-N-methyl-3-thioxopropanamide is used in the synthesis of novel pyrido[3,2-f][1,4]thiazepines .
  • Methods of Application: The compound reacts with ethyl acetoacetate to form 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, which then reacts with α-haloketones to produce 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones .
  • Results or Outcomes: The reaction yields better results in shorter times when using microwave as a source of heat compared to traditional methods .

Application 2: Synthesis of Functionally Substituted Nicotinamides

  • Summary of Application: 3-amino-N-methyl-3-thioxopropanamide is used in the synthesis of functionally substituted nicotinamides .
  • Methods of Application: Derivatives of ethoxymethylenemalonic acids condense with 3-amino-N-methyl-3-thioxopropanamide in the presence of sodium ethylate to produce chalcogenopyridines and polyfunctionally substituted dienes, which are then converted into nicotinamide derivatives .
  • Results or Outcomes: The paper does not provide specific quantitative data or statistical analyses .

Future Directions

The future directions of 3-amino-N-methyl-3-thioxopropanamide are not explicitly mentioned in the search results. However, given its role in the synthesis of functionally substituted nicotinamides2, it may have potential applications in the development of new pharmaceuticals or biochemical research.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

3-amino-N-methyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c1-6-4(7)2-3(5)8/h2H2,1H3,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFVJHGLHOJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365481
Record name 3-amino-N-methyl-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methyl-3-thioxopropanamide

CAS RN

59749-86-9
Record name 3-Amino-N-methyl-3-thioxopropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59749-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-N-methyl-3-thioxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Abdel Megid, KM Elmahdy… - Global J., Science F …, 2013 - researchgate.net
Ain-Shams university, Egypt Abstract-One important class of pyrimidine is pyrimidinethione, which is also well known as mercapto or thioxopyrimidine compounds. This review deals …
Number of citations: 16 www.researchgate.net

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